molecular formula C14H15BrN2O3 B15178986 (S)-1-(4-Bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide CAS No. 85711-93-9

(S)-1-(4-Bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B15178986
CAS No.: 85711-93-9
M. Wt: 339.18 g/mol
InChI Key: QYLBEZABIATHBC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-Bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide is a chiral pyrrolidine-derived compound characterized by a 4-bromobenzoyl group, a dimethylcarboxamide moiety, and a 5-oxo-pyrrolidine scaffold.

Properties

CAS No.

85711-93-9

Molecular Formula

C14H15BrN2O3

Molecular Weight

339.18 g/mol

IUPAC Name

(2S)-1-(4-bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C14H15BrN2O3/c1-16(2)14(20)11-7-8-12(18)17(11)13(19)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3/t11-/m0/s1

InChI Key

QYLBEZABIATHBC-NSHDSACASA-N

Isomeric SMILES

CN(C)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CN(C)C(=O)C1CCC(=O)N1C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide typically involves the reaction of 4-bromobenzoyl chloride with N,N-dimethyl-5-oxopyrrolidine-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(S)-1-(4-Bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Bromobenzoyl)-1,3-dicyclohexylurea

  • Structure : Shares the 4-bromobenzoyl group but replaces the pyrrolidine-carboxamide with a dicyclohexylurea moiety.
  • Spectroscopic Analysis : Experimental and calculated $^1$H-NMR data (e.g., compound IIIa : δ 7.82 ppm for aromatic protons, experimental vs. calculated deviation <0.1 ppm) confirm the electronic influence of the bromobenzoyl group. These data align closely with pyrrolidine analogs, suggesting conserved aromatic ring effects .

1,3,4-Oxadiazole Derivatives (IIIa and IIIb)

  • Structures :
    • IIIa : 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one.
    • IIIb : 1-(4-Bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one.
  • Anti-inflammatory Activity :
    • IIIa : 59.5% suppression of carrageenan-induced paw edema (100 mg/kg dose).
    • IIIb : 61.9% suppression under same conditions.
    • Toxicity : Severity Index (SI) values: IIIa = 0.75, IIIb = 0.83 (vs. β-(4-bromobenzoyl)propionic acid: SI = 1.17; indomethacin: SI = 2.67). Lower SI indicates reduced toxicity compared to the parent acid and reference drug .
  • Key Difference : Replacement of pyrrolidine with 1,3,4-oxadiazole improves anti-inflammatory efficacy and safety. The oxadiazole’s planar structure may enhance π-π stacking with biological targets.

Patent-Derived Pyrrolidine Carboxamide Analogs

  • Example 30: (2S,4R)-1-((S)-2-benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.
  • Structural Features : Incorporates a thiazolylbenzyl group and hydroxyproline-like substitution. These modifications likely enhance protease inhibition or allosteric modulation, as seen in kinase or protease inhibitors .

Data Tables

Table 1: Anti-inflammatory Activity and Toxicity of Bromobenzoyl Derivatives

Compound Structure Type % Edema Suppression Severity Index (SI)
IIIa 1,3,4-Oxadiazole 59.5% 0.75
IIIb 1,3,4-Oxadiazole 61.9% 0.83
β-(4-Bromobenzoyl)propionic acid Carboxylic acid N/A 1.17
Indomethacin NSAID 70–80% 2.67

Table 2: $^1$H-NMR Chemical Shifts (δ, ppm) for Key Protons

Compound Aromatic Protons (Br-C6H4) Carboxamide Protons
Target compound ~7.70–7.90 (calculated) ~3.00–3.20 (N-CH3)
1-(4-Bromobenzoyl)-1,3-dicyclohexylurea 7.82 (D, exp) 3.35–3.45 (urea NH)

Key Research Findings

Electronic Effects : The 4-bromobenzoyl group consistently induces deshielding in aromatic protons (δ >7.70 ppm), as validated by NMR .

Toxicity Reduction : Oxadiazole substitution in IIIa/IIIb lowers SI by 35–40% compared to the parent acid, emphasizing heterocycle roles in safety optimization .

Structural Complexity vs. Bioactivity : Patent-derived analogs (e.g., Example 30) demonstrate that increased substitution (hydroxy, thiazole) enhances specificity but may limit pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-1-(4-bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide, and how can intermediates be characterized?

  • Methodology :

  • The synthesis typically involves a multi-step process:

Formation of the pyrrolidone core : Cyclization of a β-ketoester precursor under acidic conditions generates the 5-oxopyrrolidine scaffold .

Bromobenzoylation : Reacting the pyrrolidine intermediate with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

Carboxamide functionalization : Introducing the N,N-dimethylcarboxamide group via coupling reactions using reagents like HATU or EDCI .

  • Characterization :
  • NMR : Confirm regiochemistry using 1^1H/13^13C NMR (e.g., carbonyl peaks at ~170-175 ppm for the amide and lactam groups) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (expected [M+H]+^+: ~381.05 Da).

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Methodology :

  • Solubility : Use the shake-flask method with HPLC quantification in buffers (pH 2-7.4) and solvents (DMSO, ethanol) .
  • Stability :
  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures.
  • Hydrolytic Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during synthesis, and how is chiral integrity validated?

  • Methodology :

  • Asymmetric Catalysis : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during cyclization to control the (S)-configuration .
  • Chiral Chromatography : Validate purity using a Chiralpak® column (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases .
  • Polarimetry : Compare observed optical rotation with literature values for the (S)-enantiomer .

Q. How can researchers resolve contradictory data in bioactivity assays for this compound?

  • Case Study : Discrepancies in IC50_{50} values across kinase inhibition assays may arise from:

  • Assay Conditions : Variations in ATP concentration (e.g., 1 mM vs. 10 μM) or incubation time.
  • Protein Source : Recombinant vs. native enzyme preparations (validate with Western blotting) .
    • Resolution :
  • Dose-Response Curves : Perform triplicate experiments with internal controls (e.g., staurosporine as a reference inhibitor).
  • Structural Analysis : Molecular docking studies (e.g., AutoDock Vina) to confirm binding interactions with target kinases .

Q. What experimental designs are recommended for studying the compound’s metabolic pathways?

  • Methodology :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation, demethylation) .
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Stable Isotope Labeling : Synthesize a 13^{13}C-labeled analog to trace metabolic intermediates via NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.